molecular formula C13H9ClN4O4S B15220105 5-(6-Chloro-1H-benzimidazole-2-sulfonyl)-2-nitroaniline CAS No. 89028-84-2

5-(6-Chloro-1H-benzimidazole-2-sulfonyl)-2-nitroaniline

Cat. No.: B15220105
CAS No.: 89028-84-2
M. Wt: 352.75 g/mol
InChI Key: UTEWETXXFARTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The introduction of the sulfonyl group can be achieved through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide. The nitro group is usually introduced via nitration reactions using nitric acid or a nitrating mixture. The chlorine atom can be incorporated through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Scientific Research Applications

5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-benzo[d]imidazole-2-sulfonamide
  • 2-Nitro-5-chlorobenzimidazole
  • 5-Chloro-2-nitroaniline

Uniqueness

5-((5-Chloro-1H-benzo[d]imidazol-2-yl)sulfonyl)-2-nitroaniline is unique due to the presence of both the sulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

89028-84-2

Molecular Formula

C13H9ClN4O4S

Molecular Weight

352.75 g/mol

IUPAC Name

5-[(6-chloro-1H-benzimidazol-2-yl)sulfonyl]-2-nitroaniline

InChI

InChI=1S/C13H9ClN4O4S/c14-7-1-3-10-11(5-7)17-13(16-10)23(21,22)8-2-4-12(18(19)20)9(15)6-8/h1-6H,15H2,(H,16,17)

InChI Key

UTEWETXXFARTCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=NC3=C(N2)C=C(C=C3)Cl)N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.